(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

CAS No.: 1224165-30-3

Cat. No.: VC2993750

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1224165-30-3 |

|---|---|

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15) |

| Standard InChI Key | YCBFCFXGJKVRHH-UHFFFAOYSA-N |

| SMILES | C1CCC2=NN(C(=O)C=C2C1)CC(=O)O |

| Canonical SMILES | C1CCC2=NN(C(=O)C=C2C1)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is a nitrogen-containing heterocyclic compound with established chemical identifiers as presented in Table 1.

Table 1. Chemical Identifiers of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

| Parameter | Information |

|---|---|

| CAS Number | 1224165-30-3 |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 g/mol |

| SMILES | c1c2c(nn(c1=O)CC(=O)O)CCCC2 |

| InChI | InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15) |

| InChI Key | YCBFCFXGJKVRHH-UHFFFAOYSA-N |

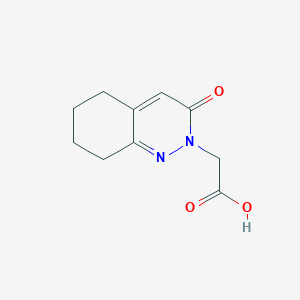

The compound belongs to the tetrahydrocinnolin class, characterized by a partially saturated bicyclic system containing a six-membered saturated ring fused with a heterocyclic pyridazinone moiety. The acetic acid substituent is attached to the nitrogen at position 2 of the cinnolin ring system, making it a valuable building block for medicinal chemistry applications .

Structural Features

The structural backbone of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid consists of:

-

A tetrahydrocinnolin core with a partially saturated six-membered ring

-

A carbonyl group at position 3 (pyridazinone moiety)

-

An acetic acid substituent attached to the nitrogen at position 2

This molecular architecture provides multiple sites for potential interactions with biological targets, including:

-

Hydrogen bond acceptors (carbonyl oxygen and carboxylic acid group)

-

Hydrogen bond donors (carboxylic acid)

Physical Properties

The physicochemical properties of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid are summarized in Table 2.

Table 2. Physicochemical Properties of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

| Property | Value |

|---|---|

| Physical State | Solid |

| Flash Point | 209.4±29.3 °C |

| Boiling Point | 422.7±47.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| Polarizability | 21.0±0.5 10⁻²⁴cm³ |

| Vapor Pressure | Approximately 0.0±2.1 mmHg at 25°C |

These properties reflect the compound's relatively high stability and low volatility, which are consistent with its molecular structure containing both polar functional groups and a lipophilic cyclohexane ring .

Synthesis and Preparation Methods

Analogous Synthetic Methods

Based on the synthesis of related tetrahydrocinnolin derivatives, potential synthetic routes may include:

-

Cyclization of appropriately substituted cyclohexanone derivatives:

Starting with cyclohexanone and treating it with reactive intermediates such as benzylidenemalononitrile in the presence of ammonium acetate, as demonstrated in the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles . -

Modification of existing tetrahydrocinnolin cores:

Functionalization of pre-formed tetrahydrocinnolin structures with haloacetic acid derivatives or through alkylation reactions .

The synthesis of structurally related compounds, such as 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, provides valuable precedent for synthetic methodologies applicable to (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid .

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is determined by its key functional groups:

-

Carboxylic Acid Moiety: Susceptible to esterification, amidation, and reduction reactions. This versatility allows for the synthesis of diverse derivatives, such as esters, amides, and alcohols.

-

Lactam Functionality: The pyridazinone moiety can undergo various transformations, including reduction, alkylation, and nucleophilic addition reactions.

-

Tetrahydrocinnolin Core: Provides a scaffold for functionalization at multiple positions, including the saturated ring and the aromatic component .

Derivative Formation

The compound can serve as a precursor for the synthesis of biologically relevant derivatives through modification of its functional groups. Notable derivatives include:

-

Amide Derivatives: Formation of amides such as 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide through reaction with amines .

-

Complex Derivatives: More complex structures like N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide have been synthesized and may exhibit enhanced biological activities .

These transformations highlight the versatility of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid as a building block in medicinal chemistry.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of tetrahydrocinnolin derivatives often depends on specific structural features:

-

The carbonyl group at the 3-position often serves as a hydrogen bond acceptor in target binding.

-

The acetic acid moiety provides additional hydrogen bonding capabilities and can improve solubility and pharmacokinetic properties.

-

The partially saturated ring system offers a balance of conformational flexibility and rigidity that can be advantageous for target binding .

These structure-activity relationships provide valuable insights for the potential development of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid as a lead compound in drug discovery.

Analytical Characterization

Spectroscopic Properties

Characterization of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid and related compounds typically involves various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methylene protons of the saturated ring (typically 1.5-2.8 ppm), the methylene adjacent to the carboxylic acid (around 4-5 ppm), and the aromatic/heterocyclic proton (6-8 ppm).

-

¹³C NMR would display signals for the carbonyl carbons (around 160-180 ppm), as well as the characteristic pattern for the tetrahydrocinnolin core.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the carboxylic acid (O-H stretch around 3000-2500 cm⁻¹, C=O stretch around 1700-1730 cm⁻¹)

-

Lactam carbonyl absorption (around 1650-1680 cm⁻¹)

-

-

Mass Spectrometry:

Chromatographic Methods

Purification and analysis of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid can be accomplished using various chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC): Particularly useful for purification and quantitative analysis.

-

Thin-Layer Chromatography (TLC): Valuable for monitoring reactions and assessing purity.

These analytical methods collectively provide robust approaches for characterization and quality control of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid in research and development contexts.

Structure Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid, providing context for understanding its properties and potential applications. Key analogs include:

Table 3. Structural Comparison with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |

|---|---|---|---|---|

| (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid | 1224165-30-3 | C₁₀H₁₂N₂O₃ | 208.22 | Reference compound |

| 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid | 1551866-30-8 | C₁₁H₁₄N₂O₃ | 222.24 | Additional methyl group at position 6 |

| 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid | - | C₁₁H₁₄N₂O₃ | 222.24 | Methyl group on the acetic acid moiety |

| (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | 136584-14-0 | C₁₀H₁₀N₂O₃ | 206.20 | Quinoxaline core instead of cinnoline |

| 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid | 238755-39-0 | C₁₀H₉NO₃ | 191.18 | Quinoline core with differently positioned carboxylic acid |

These structural analogs demonstrate the diversity of heterocyclic scaffolds with similar functional groups, providing valuable comparative information for understanding the properties and potential applications of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid .

Bioisosteric Replacements

The concept of bioisosterism is valuable for developing derivatives of (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid with potentially enhanced properties. Possible bioisosteric replacements include:

-

Replacement of the carboxylic acid with tetrazole, oxadiazole, or other carboxylic acid isosteres

-

Modification of the lactam carbonyl to thiocarbonyl

-

Substitution of the tetrahydrocinnolin core with other heterocyclic systems such as tetrahydroquinoline or tetrahydroisoquinoline

These bioisosteric replacements could yield compounds with improved pharmacological profiles while maintaining similar biological activities .

Future Research Directions

Synthetic Methodology Development

Advancement of synthetic methodologies for (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid could focus on:

-

Development of more efficient and scalable synthetic routes

-

Stereoselective synthesis methods for chiral derivatives

-

Green chemistry approaches to minimize environmental impact of synthesis

-

One-pot multicomponent reactions for rapid access to structural analogs

These research directions highlight the compound's potential significance in both medicinal chemistry and synthetic organic chemistry contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume